molecular formula C17H17NO2S B5693461 N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide

N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide

Cat. No. B5693461
M. Wt: 299.4 g/mol
InChI Key: GZZXJEYGTVNBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTB belongs to the class of compounds known as thiazolidinediones, which are known to have anti-inflammatory and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to decrease cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. In addition, this compound has been shown to improve insulin sensitivity and decrease blood glucose levels.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

For research include the development of more water-soluble and potent derivatives of N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide, as well as further research into its mechanism of action.

Synthesis Methods

N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4-(3-thietanyloxy)benzoyl chloride by reacting 4-hydroxybenzoic acid with thionyl chloride and thietane. The second step involves the reaction of 4-(3-thietanyloxy)benzoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting product is this compound.

Scientific Research Applications

N-(4-methylphenyl)-4-(3-thietanyloxy)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. This compound has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. In addition, this compound has been studied for its potential use in the treatment of diabetes and obesity.

properties

IUPAC Name

N-(4-methylphenyl)-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-2-6-14(7-3-12)18-17(19)13-4-8-15(9-5-13)20-16-10-21-11-16/h2-9,16H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZXJEYGTVNBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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